molecular formula C11H11N3O3 B1414797 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1038240-97-9

1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1414797
CAS RN: 1038240-97-9
M. Wt: 233.22 g/mol
InChI Key: DRZZKAKDYYACKF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The methoxy and methyl groups are attached to a phenyl ring, which is part of a larger 1H-1,2,3-triazole ring system. The carboxylic acid group is also attached to the triazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the methoxy, methyl, and carboxylic acid groups, as well as the triazole ring. The compound could potentially undergo reactions at these functional groups. For example, the carboxylic acid group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility would be influenced by the polar carboxylic acid and methoxy groups, as well as the nonpolar methyl group .

Scientific Research Applications

Synthesis and Structural Analysis

1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid serves as a precursor in the synthesis of complex organic compounds. For instance, the synthesis of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, which is structurally related, involves alkylation and nitration processes to yield various derivatives. This research has led to the development of methods for obtaining compounds with potential antibacterial properties through modifications at the triazole ring Shtabova et al., 2005.

Antibacterial Activity

Derivatives of 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid have shown significant antibacterial activity. A study demonstrated the synthesis of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acids and their methyl ethers, revealing potent antibacterial properties upon evaluation Ирадян et al., 2014.

Antifungal and Antimicrobial Applications

The synthesis of 1,5-disubstituted 1,2,3-triazoles through a metal-free multi-component reaction highlighted the formation of compounds with tested antibacterial and antifungal activities. This research underscores the potential of 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives in developing new antimicrobial agents Vo, 2020.

Catalytic Activity and Synthesis of Complex Molecules

Palladium(II) complexes of triazole-based N-heterocyclic carbenes, synthesized from derivatives of 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, have shown promising catalytic performance in Suzuki–Miyaura cross-coupling reactions. These findings highlight the utility of triazole derivatives in catalysis and the synthesis of complex organic molecules Turek et al., 2014.

Safety and Hazards

Based on a related compound, 2-Methoxy-5-methylphenyl isothiocyanate, it is advised to use this compound only in a well-ventilated area and to avoid contact with skin and eyes. It is also recommended to wear protective clothing and to avoid breathing in dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-7-3-4-10(17-2)9(5-7)14-6-8(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZZKAKDYYACKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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